molecular formula C11H14O B14850543 3-(Cyclopropylmethyl)-4-methylphenol

3-(Cyclopropylmethyl)-4-methylphenol

Cat. No.: B14850543
M. Wt: 162.23 g/mol
InChI Key: LIINNCWLXQTZGT-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-4-methylphenol is an organic compound characterized by a phenolic structure with a cyclopropylmethyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclopropylmethyl-4-methylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Cyclopropylmethyl-4-methylcyclohexanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(Cyclopropylmethyl)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-4-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological processes. The cyclopropylmethyl group may enhance the compound’s stability and reactivity, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol (p-Cresol): Lacks the cyclopropylmethyl group, making it less sterically hindered and less reactive in certain reactions.

    3-(Cyclopropylmethyl)phenol: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

    4-Cyclopropylmethylphenol: Similar structure but with the cyclopropylmethyl group at a different position, influencing its reactivity and applications.

Uniqueness

3-(Cyclopropylmethyl)-4-methylphenol is unique due to the presence of both the cyclopropylmethyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various chemical reactions and applications in research and industry.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(cyclopropylmethyl)-4-methylphenol

InChI

InChI=1S/C11H14O/c1-8-2-5-11(12)7-10(8)6-9-3-4-9/h2,5,7,9,12H,3-4,6H2,1H3

InChI Key

LIINNCWLXQTZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CC2CC2

Origin of Product

United States

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